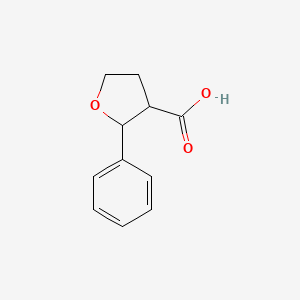

2-Phenyloxolane-3-carboxylic acid

Description

2-Phenyloxolane-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of oxolane, also known as tetrahydrofuran, with a phenyl group attached to the second carbon and a carboxylic acid group attached to the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-phenyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |

InChI Key |

BFRVALJPWDJRTR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyloxolane-3-carboxylic acid can be synthesized through several methods:

Oxidation of 2-Phenyloxolane-3-methanol: This method involves the oxidation of 2-phenyloxolane-3-methanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with ethyl oxalyl chloride, followed by cyclization and hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

Oxidation: Formation of ketones or more complex carboxylic acids.

Reduction: Formation of 2-phenyloxolane-3-methanol.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-Phenyloxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

2-Phenyloxolane-2-carboxylic acid: Similar structure but with the carboxylic acid group on the second carbon.

2-Phenyloxolane-4-carboxylic acid: Similar structure but with the carboxylic acid group on the fourth carbon.

Uniqueness

2-Phenyloxolane-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the third carbon, which influences its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various chemical and biological applications .

Biological Activity

2-Phenyloxolane-3-carboxylic acid is an organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a phenyl group attached to a three-membered oxolane ring, with a carboxylic acid functional group at the 3-position. Its unique structure allows it to interact with various biological targets, which has been the subject of recent studies.

The molecular formula of this compound is . The compound's structure contributes to its reactivity and biological activity, making it a candidate for further investigation in therapeutic applications.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are critical in the treatment of conditions characterized by inflammation and pain. Preliminary studies have shown that this compound can modulate pathways involved in inflammatory responses, potentially offering new avenues for therapeutic intervention.

Interaction with Biological Targets

Studies have focused on the interaction of this compound with various enzymes and receptors. It is suggested that the compound may bind to targets involved in inflammation and pain signaling pathways. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Phenylpropanoic acid | Aliphatic chain with phenyl group | |

| 2-Methyl-3-phenyloxirane-2-carboxylic acid | Methyl substitution on the oxirane ring | |

| 4-Hydroxybenzoic acid | Simple aromatic carboxylic acid |

The oxirane structure combined with a carboxylic acid functionality in this compound contributes to its distinctive reactivity patterns and biological activities, differentiating it from simpler carboxylic acids or phenolic derivatives.

Case Studies

- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammatory markers in a murine model of arthritis, suggesting its potential as an anti-inflammatory agent.

- Analgesic Activity Assessment : In another investigation, the compound was tested for analgesic activity using the hot plate test in rodents. Results indicated a dose-dependent reduction in pain response, supporting its analgesic properties.

The proposed mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways associated with inflammation and pain. It is hypothesized that the compound may inhibit specific enzymes or receptors that play critical roles in these processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.